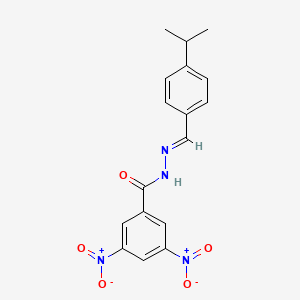

(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzohydrazide, which is a type of organic compound. It has a benzene ring, which is a cyclic structure of six carbon atoms, and a hydrazide group, which is a type of functional group characterized by the formula -CONHNH2 . The “E” in the name indicates the configuration of the double bond, based on the Cahn-Ingold-Prelog priority rules .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring, an isopropyl group attached to the benzene ring, and a hydrazide group. The “E” configuration indicates that the two highest-priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis

Benzohydrazides can participate in various chemical reactions. They can act as ligands in coordination chemistry, form hydrazones upon reaction with ketones or aldehydes, and undergo oxidation to form azo compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the isopropyl group, the nitro groups, and the hydrazide group .Scientific Research Applications

Molecular Structure and Spectroscopic Studies

Compounds with structural similarities to (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide have been synthesized and characterized to understand their molecular structure and spectroscopic properties. For instance, the study by Karrouchi et al. (2021) focused on the synthesis and characterization of a related compound, exploring its structural details through spectroscopic methods. This research could provide foundational knowledge necessary for understanding the chemical behavior and potential applications of similar compounds in material science and molecular engineering (Karrouchi et al., 2021).

Antimicrobial and QSAR Studies

Research on benzylidene hydrazides has shown that these compounds exhibit antimicrobial properties. A study by Kumar et al. (2011) demonstrated the synthesis and in vitro antimicrobial activity of a series of benzylidene hydrazides, highlighting the importance of structural features for their biological activity. This suggests that this compound could potentially be explored for its antimicrobial properties, contributing to pharmaceutical research and the development of new antimicrobial agents (Kumar et al., 2011).

Larvicidal Activity

Compounds structurally related to this compound have been evaluated for their larvicidal activity against certain mosquito species, indicating potential applications in vector control and public health. The research by N. P et al. (2021) on novel arylhydrazones demonstrates this potential application, suggesting that exploring the larvicidal activity of similar compounds could be beneficial for controlling mosquito-borne diseases (N. P et al., 2021).

Corrosion Inhibition

Another potential application of related compounds is in corrosion inhibition. Al-amiery et al. (2013) synthesized a novel hydrazinecarbothioamide and demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This research suggests that this compound could also be studied for its corrosion inhibitory properties, potentially contributing to the development of new materials with enhanced corrosion resistance (Al-amiery et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3,5-dinitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5/c1-11(2)13-5-3-12(4-6-13)10-18-19-17(22)14-7-15(20(23)24)9-16(8-14)21(25)26/h3-11H,1-2H3,(H,19,22)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBOQPIZEPLRGT-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B2723378.png)

![4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2723381.png)

![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)

![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)